molecular formula C18H17BrN2O2 B2484454 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097909-86-7

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2484454
CAS No.: 2097909-86-7
M. Wt: 373.25
InChI Key: GKMUBGMZEIMOIA-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a brominated pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, including the formation of the benzofuran ring, the pyrrolidine ring, and the brominated pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzofuran and pyrrolidine rings can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran and pyrrolidine rings.

Scientific Research Applications

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules, such as:

    Benzothiophene Derivatives: These compounds share structural similarities with benzofuran derivatives and have similar biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also studied for their biological activities.

Uniqueness

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of the benzofuran, pyrrolidine, and brominated pyridine rings.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-16-8-15(9-20-10-16)18(22)21-5-3-14(11-21)12-1-2-17-13(7-12)4-6-23-17/h1-2,7-10,14H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMUBGMZEIMOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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